![molecular formula C9H7FN2O2 B580551 Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 1234615-74-7](/img/structure/B580551.png)
Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
Overview
Description
Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is a fluorinated heterocyclic compound. It is a derivative of pyridine and pyrrole, which are significant in medicinal chemistry due to their biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary targets of Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby disrupting the activation of downstream signaling pathways .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties, including good bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis . For instance, it has been observed to significantly inhibit the migration and invasion of 4T1 breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate typically involves the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate . The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate as an anticancer agent. Its structural similarity to other heterocycles suggests it may inhibit specific cancer cell pathways. For example, research indicates that derivatives of pyrrolopyridine compounds can act as inhibitors of protein kinases involved in cancer progression. A case study demonstrated that modifications to the pyrrolopyridine scaffold significantly enhanced anticancer activity against various tumor types .
2. Neuroprotective Effects
The compound has shown promise in neuroprotection. In vitro studies suggest that it can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A notable study reported that derivatives of this compound exhibited reduced neuronal apoptosis in models of oxidative stress .
Agricultural Applications
1. Pesticides and Herbicides
this compound is being explored for its potential use in developing new agrochemicals. Its unique structure may enhance the efficacy of existing pesticides or serve as a template for new herbicides that target specific plant enzymes without harming crops . Research has indicated that compounds with similar structures have shown effective herbicidal activity against a range of weeds.
Materials Science Applications
1. Polymer Development
The compound's fluorine content and heterocyclic structure make it suitable for incorporation into polymer matrices, enhancing thermal stability and chemical resistance. Studies suggest that polymers containing pyrrolopyridine units exhibit improved mechanical properties and durability compared to conventional polymers . This application is particularly relevant in the production of high-performance materials for automotive and aerospace industries.
Summary Table of Applications
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate
Uniqueness
Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is unique due to its specific fluorinated structure, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Biological Activity
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1234615-74-7) is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.
- Molecular Formula : C9H7FN2O2
- Molecular Weight : 194.16 g/mol
- InChI Key : NYBFZFSVBNMCRD-UHFFFAOYSA-N
1. Antimicrobial Activity
Studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro tests demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) below 0.15 µM, indicating strong antimicrobial potential .
2. Antitumor Activity
Research has highlighted the anticancer properties of pyrrolo[2,3-b]pyridine derivatives. For example, a study assessed the cytotoxicity of these compounds against ovarian and breast cancer cell lines. The results showed moderate cytotoxic effects on ovarian cancer cells while being less toxic to non-cancerous cells, suggesting a potential therapeutic window for these compounds in cancer treatment .
3. Neuroprotective Effects
Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their neuroprotective effects. Some studies suggest that these compounds may help in treating neurodegenerative diseases by modulating neurotransmitter levels and providing protection against oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications:
Case Study 1: Antiviral Activity
In a study focusing on anti-HIV activity, this compound derivatives were tested for their ability to inhibit HIV replication. Compounds with specific substitutions at the ester group showed promising results with effective concentrations (EC50) below 10 µM. The most active compound demonstrated an EC50 of 1.65 µM and a therapeutic index (TI) of 7.98, indicating a favorable safety profile for further development .
Case Study 2: Antimycobacterial Activity
Another investigation explored the antimycobacterial properties of related compounds against Mycobacterium tuberculosis. The study revealed that certain esters exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as new therapeutic agents against tuberculosis .
Properties
IUPAC Name |
methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBFZFSVBNMCRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1F)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204314 | |
Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-74-7 | |
Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.